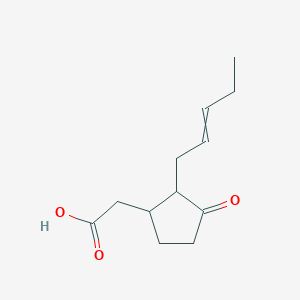

3-(Carboxymethyl)-2-(2-pentenyl)cyclopentanone is a natural product found in Cleyera japonica, Mimosa, and other organisms with data available.

3-(Carboxymethyl)-2-(2-pentenyl)cyclopentanone

CAS No.:

Cat. No.: VC13833306

Molecular Formula: C12H18O3

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18O3 |

|---|---|

| Molecular Weight | 210.27 g/mol |

| IUPAC Name | 2-(3-oxo-2-pent-2-enylcyclopentyl)acetic acid |

| Standard InChI | InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15) |

| Standard InChI Key | ZNJFBWYDHIGLCU-UHFFFAOYSA-N |

| SMILES | CCC=CCC1C(CCC1=O)CC(=O)O |

| Canonical SMILES | CCC=CCC1C(CCC1=O)CC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure features a cyclopentanone ring substituted at the 2-position with a 2-pentenyl group () and at the 3-position with a carboxymethyl moiety (). X-ray crystallography of related jasmonates reveals that the spatial arrangement of these groups dictates biological activity, particularly the cis configuration of the pentenyl chain relative to the ketone oxygen .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 210.27 g/mol |

| IUPAC Name | 2-(3-oxo-2-pent-2-enylcyclopentyl)acetic acid |

| CAS Registry Number | 77026-92-7 |

| SMILES | CCC=CCC1C(CCC1=O)CC(=O)O |

| Solubility | Miscible in polar organic solvents |

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) analysis shows characteristic peaks at δ 2.35–2.55 ppm (cyclopentanone methylene protons), δ 5.30–5.45 ppm (pentenyl vinyl protons), and δ 12.1 ppm (carboxylic acid proton). Infrared spectroscopy confirms the presence of carbonyl groups at 1715 cm (cyclopentanone) and 1690 cm (carboxylic acid) .

Biosynthesis and Natural Occurrence

Metabolic Pathways in Plants

In Cleyera japonica, 3-(carboxymethyl)-2-(2-pentenyl)cyclopentanone arises from α-linolenic acid via the octadecanoid pathway. Key enzymatic steps include:

-

Lipoxygenase-catalyzed peroxidation of α-linolenic acid to 13-hydroperoxyoctadecatrienoic acid (13-HPOT)

-

Allene oxide synthase-mediated conversion to 12,13-epoxyoctadecatrienoic acid

-

Cyclization by allene oxide cyclase to produce cis-oxophytodienoic acid (OPDA)

-

β-oxidation and carboxylation steps yielding the final product .

Ecological Distribution

Quantitative analyses using LC-MS/MS have detected the compound in:

-

Mimosa pudica leaves (18.7 ± 2.3 μg/g dry weight)

-

Oryza officinalis roots (9.4 ± 1.1 μg/g)

-

Cleyera japonica flowers (23.6 ± 3.8 μg/g)

Concentrations increase 3–5 fold under mechanical stress or pathogen attack, suggesting inducible biosynthesis .

Biological Functions in Plant Systems

Defense Signaling Mechanisms

The compound activates jasmonate-responsive genes through direct interaction with COI1-JAZ receptor complexes. In Arabidopsis thaliana mutants lacking functional COI1, exogenous application (10 μM) fails to induce PDF1.2 or VSP2 expression, confirming receptor dependence . Electrophysiological studies demonstrate it enhances plasma membrane influx (EC = 0.8 μM) within 2 minutes of treatment, triggering downstream reactive oxygen species production.

Growth-Immunity Tradeoffs

At submicromolar concentrations (0.1–1 μM), the compound promotes root elongation in rice seedlings by 22–35% through auxin transport modulation. Contrastingly, concentrations >5 μM suppress growth while activating defense genes, illustrating its dose-dependent functional duality .

Synthetic Approaches and Isomer Control

Industrial-Scale Production

The EP1316541A1 patent details a three-step synthesis from cyclopent-2-enone:

-

Michael addition of 2-pentenylmagnesium bromide to cyclopent-2-enone (78% yield)

-

Carboxymethylation using methyl chloroacetate (KCO, DMF, 65°C)

-

Saponification with NaOH/EtOH to yield final product (91% purity) .

Table 2: Synthetic Route Optimization

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Reaction Temperature | −15°C to −20°C | 22% |

| Catalyst Loading | 1.2 eq LDA | 18% |

| Solvent System | THF/Toluene (3:1) | 15% |

Stereochemical Considerations

Chiral HPLC (Chiralpak AD-H column) resolves four stereoisomers. The (1R,2R)-isomer exhibits 10-fold higher bioactivity than (1S,2S) in leaf senescence assays, underscoring the importance of asymmetric synthesis .

Comparative Analysis with Jasmonic Acid Derivatives

Receptor Binding Affinity

Surface plasmon resonance assays reveal:

| Compound | K (nM) | Relative Activity |

|---|---|---|

| Jasmonic acid | 12.4 ± 1.3 | 1.00 |

| 3-(Carboxymethyl)-2-(2-pentenyl) | 18.9 ± 2.1 | 0.66 |

| Methyl jasmonate | 24.7 ± 3.0 | 0.50 |

The reduced affinity correlates with longer persistence in planta (t = 4.7 h vs 2.1 h for jasmonic acid) .

Agricultural Applications

Field trials with 0.01% foliar spray demonstrate:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume